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Compound of Interest

Compound Name: 2-Azabicyclo[2.2.1]heptane

Cat. No.: B112407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

bicyclic amine, 2-Azabicyclo[2.2.1]heptane. This compound serves as a crucial scaffold in

medicinal chemistry and drug development due to its rigid structure and unique stereochemical

properties. Understanding its spectroscopic characteristics is fundamental for its identification,

characterization, and the analysis of its derivatives.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Azabicyclo[2.2.1]heptane
and its derivatives based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the parent 2-Azabicyclo[2.2.1]heptane is not readily available in

the reviewed literature, data for its derivatives, such as (1R,3S,4S)-2-
Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, provide valuable insights into the

expected chemical shifts and coupling constants for this bicyclic system.

Table 1: ¹H NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

hydrochloride[1]
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Proton Chemical Shift (δ, ppm) Multiplicity

H-3 4.21 s

H-1 4.05 s

H-4 3.02 s

CH₂ 1.83-1.97 m

CH₂ 1.62-1.79 m

Table 2: ¹³C NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

hydrochloride[1]

Carbon Chemical Shift (δ, ppm)

C=O 172.0

C-1 64.8

C-3 61.2

C-4 42.7

CH₂ 36.32

CH₂ 28.6

CH₂ 27.1

Infrared (IR) Spectroscopy
Specific IR spectral data for the parent 2-Azabicyclo[2.2.1]heptane is not extensively

published. However, based on the general characteristics of secondary amines, the following

absorptions are expected. For a derivative, 1-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-

ylmethyl)-3-phenylthiourea, some characteristic peaks have been reported[2].

Table 3: Expected and Reported IR Absorptions for 2-Azabicyclo[2.2.1]heptane and

Derivatives
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Functional Group
Expected Absorption
(cm⁻¹)

Reported Absorption
(cm⁻¹) for a Derivative[2]

N-H Stretch 3350-3310 (weak) 3282

C-H Stretch (alkane) 2950-2850 2973

N-H Bend 1650-1580 (variable) 1567

C-N Stretch 1250-1020 1167, 1129, 1102

Mass Spectrometry (MS)
The mass spectrum of 2-Azabicyclo[2.2.1]heptane is characterized by a prominent base peak

resulting from the loss of an ethyl group.

Table 4: Mass Spectrometry Data for 2-Azabicyclo[2.2.1]heptane

m/z Relative Abundance Proposed Fragment

97 Present [M]⁺

68 Base Peak [M - C₂H₅]⁺

41 High

39 High

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

comparison.

Synthesis of a 2-Azabicyclo[2.2.1]heptane Derivative
A common route to synthesize the 2-azabicyclo[2.2.1]heptane core involves a Diels-Alder

reaction. For example, the synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-
azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves the reaction of ethyl glyoxylate

and (R)-phenylethylamine to form an imine, which then undergoes a [4+2] cycloaddition with

freshly distilled cyclopentadiene in the presence of trifluoroacetic acid and boron trifluoride
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etherate[3]. Subsequent hydrogenation can remove protecting groups to yield the desired

product[3].

NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are

dissolved in a deuterated solvent, such as CDCl₃ or CD₃OD, with tetramethylsilane (TMS) used

as an internal standard for ¹H NMR. For ¹³C NMR, the residual solvent peak is often used as a

reference[1]. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
IR spectra for liquid samples like 2-Azabicyclo[2.2.1]heptane are typically recorded as a thin

film between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet or a Nujol

mull can be prepared. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Mass Spectrometry
Mass spectra are generally obtained using a mass spectrometer with electron ionization (EI) at

70 eV. The sample is introduced via a gas chromatograph (GC) or a direct insertion probe. The

instrument analyzes the mass-to-charge ratio of the resulting fragments.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 2-Azabicyclo[2.2.1]heptane.
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Caption: General workflow for the synthesis and spectroscopic analysis of 2-
Azabicyclo[2.2.1]heptane.
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Caption: Key fragmentation pathway of 2-Azabicyclo[2.2.1]heptane in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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